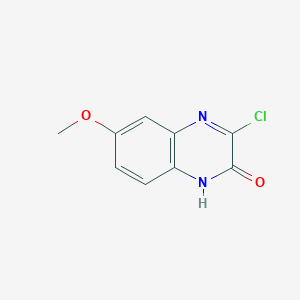

3-chloro-6-methoxy-1H-quinoxalin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-6-methoxy-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-chloro-6-methoxy-1H-quinoxalin-2-one can be synthesized using a microwave-assisted synthesis method. This involves the reaction of appropriate starting materials under microwave irradiation, which significantly reduces reaction time and improves yield. The physicochemical structural analysis of the synthesized compound can be performed using techniques such as 1H-NMR, 13C-NMR, and FT-IR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the microwave-assisted synthesis for large-scale production. This includes scaling up the reaction conditions and ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-6-methoxy-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents at different positions on the quinoxaline ring.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoxaline derivatives, including 3-chloro-6-methoxy-1H-quinoxalin-2-one. These compounds have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of quinoxaline exhibited minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L against resistant strains. These compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Quinoxaline derivatives have been shown to exert antiproliferative effects through multiple mechanisms, including inhibition of key enzymes involved in cancer progression.

Case Study: Inhibition of COX-2 and LDHA

In vitro tests revealed that this compound and its analogs demonstrated moderate inhibition of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in colorectal cancer (CRC). The structure-activity relationship (SAR) analyses indicated that specific substitutions on the quinoxaline core significantly enhanced inhibitory efficiency .

Enzyme Inhibition

The compound has also been explored for its enzyme-inhibiting capabilities, particularly against COX-2 and lactate dehydrogenase A. These enzymes play significant roles in inflammatory processes and cancer metabolism.

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methodologies, including photoredox catalysis and multi-component reactions. These synthetic routes allow for the introduction of diverse functional groups that can enhance biological activity.

Table: Synthesis Methods and Yields

Wirkmechanismus

The mechanism of action of 3-chloro-6-methoxy-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline: Similar in structure but with a methylsulfanyl group instead of a hydroxyl group.

2-Chloro-6-methoxyquinoline: Similar in structure but with a quinoline ring instead of a quinoxaline ring.

Uniqueness

3-chloro-6-methoxy-1H-quinoxalin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

IUPAC Name |

3-chloro-6-methoxy-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNPJADXNNMXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.